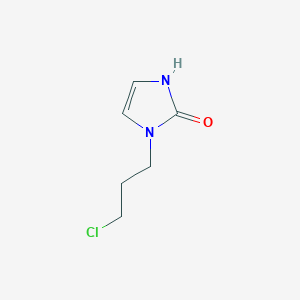

1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one

Description

1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one (CAS: 62780-89-6) is a heterocyclic organochlorine compound with the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol. It features a 2-imidazolone ring fused with a benzimidazole moiety and a 3-chloropropyl side chain. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, notably in the production of domperidone (a dopamine antagonist used as an antiemetic) . Its chloropropyl group enables nucleophilic substitution reactions, making it valuable for alkylation processes in drug discovery and polymer chemistry . Additionally, it exhibits enzyme-inhibitory properties, particularly against cytochrome P450 and calcium-dependent kinases .

Properties

IUPAC Name |

3-(3-chloropropyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h3,5H,1-2,4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAGCDLRPNHLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650885 | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-15-5 | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one (CAS No. 62780-89-6) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : C10H11ClN2O

- Molecular Weight : 210.66 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which may be attributed to its ability to disrupt essential metabolic pathways in microbial cells.

Anticancer Properties

Studies have explored the compound's potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have demonstrated that the compound can significantly reduce cell viability in several cancer cell lines.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for microbial metabolism, leading to cell death.

- DNA Interaction : It has been suggested that the compound can bind to DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Cancer Cell Line Studies :

- In a series of experiments on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM.

Comparative Analysis

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, DNA interaction |

| 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one | High | Moderate | Enzyme inhibition |

| 1-(3-Iodopropyl)-1H-benzimidazol-2(3H)-one | Low | Significant | DNA intercalation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Chloroalkyl Substituents

Key Observations :

- The 3-chloropropyl group is a common alkylating agent across these compounds, but the core structure dictates reactivity and biological activity. For example, benzimidazol-2-one derivatives (e.g., the parent compound) are tailored for CNS-targeted drugs due to their aromatic heterocycles, while nitroimidazoles (e.g., 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole) exhibit antimicrobial properties .

- Substitutions on the aromatic ring (e.g., 4-chlorophenyl in ) enhance lipophilicity and tumor-targeting efficacy, whereas morpholine derivatives (e.g., 4-(3-chloropropyl)morpholine) improve solubility in polar solvents .

Carborane Derivatives with Chloropropyl Groups

3-Chloropropyl-substituted carboranes (e.g., 1-(3-chloropropyl)-o-carborane) exhibit unique steric and electronic properties due to their icosahedral C₂B₁₀ clusters. Compared to the parent compound:

- Bond Lengths : The C–C bond in the carborane cluster elongates (1.628–1.672 Å) with increasing chloropropyl substitution, a steric effect absent in the planar imidazolone core .

- Hydrogen Bonding : Weak C–H···Cl interactions (3.209 Å) are observed in carboranes, which are absent in this compound due to its rigid benzimidazole framework .

- Applications : Carboranes are explored in boron neutron capture therapy (BNCT), whereas the parent compound is pharma-centric .

Reactivity and Physicochemical Properties

Reactivity Comparison

Physicochemical Data

Preparation Methods

Alkylation of Imidazolidin-2-one Core

A common and direct approach involves the alkylation of the imidazolidin-2-one nucleus at the nitrogen atom:

- Starting Material: Imidazolidin-2-one (1,3-dihydro-2H-imidazol-2-one)

- Alkylating Agent: 1,3-dichloropropane or 3-chloropropyl halide (e.g., 3-chloropropyl bromide)

- Reaction Conditions: Typically, the imidazolidin-2-one is treated with a base (such as potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide) to generate the nucleophilic nitrogen anion, which then undergoes nucleophilic substitution with the 3-chloropropyl halide to yield this compound.

This method is supported by analogous procedures for alkylation of imidazole and imidazolidinone derivatives reported in literature, such as the allylation of imidazole derivatives in dimethyl sulfoxide with potassium hydroxide base and allyl bromide.

Cyclization from N-(3-Chloropropyl)urea Precursors

Another synthetic route involves the preparation of N-(3-chloropropyl)urea intermediates:

- Step 1: Synthesis of N-(3-chloropropyl)urea by reacting 3-chloropropylamine with phosgene or a phosgene equivalent.

- Step 2: Cyclization of N-(3-chloropropyl)urea under basic or thermal conditions to form the imidazolidin-2-one ring.

This method is consistent with general synthetic strategies for imidazolidinones, where urea derivatives undergo ring closure to form the heterocycle.

Multi-step Synthesis via Hydroxyaminoketone Intermediates

Based on related imidazolidinone syntheses, a multi-step approach can be employed:

- Step 1: Reduction of 1-pyridyl-1,3-diketo-2-oximinoalkanes to hydroxyaminoketones.

- Step 2: Reaction of hydroxyaminoketones with cyanate ions to form 1,3-dihydro-4-hydroxy(pyridyl)methyl-2H-imidazol-2-ones.

- Step 3: Oxidation of the hydroxymethyl intermediate to yield the final imidazolidinone derivative.

Though this exact sequence is described for pyridoyl-substituted imidazolones, the methodology can be adapted for 3-chloropropyl substitution by appropriate precursor modification.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of imidazolidinone | Imidazolidin-2-one, 3-chloropropyl halide | Base (K2CO3/NaH), DMF, room temp | Direct, straightforward | Requires pure imidazolidinone |

| Cyclization from urea | 3-Chloropropylamine, phosgene or equivalent | Thermal or base-induced cyclization | Uses readily available amines | Handling of phosgene or analogs |

| Multi-step via hydroxyaminoketone | Diketo-oximinoalkanes, cyanate ion | Reduction, cyclization, oxidation | Versatile for functionalized derivatives | More complex, multi-step |

Q & A

Q. What are the established synthetic routes for 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one, and how can reaction conditions be optimized to improve yield and purity?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting imidazol-2-one with 3-chloropropyl chloride under basic conditions (e.g., potassium carbonate in DMF) can yield the target product. Optimization involves controlling temperature (40–60°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of imidazol-2-one to alkylating agent). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the chloropropyl chain (δ 3.6–3.8 ppm for CHCl) and imidazolone ring protons (δ 6.5–7.2 ppm).

- FTIR : Peaks at 1700–1720 cm (C=O stretch) and 650–750 cm (C-Cl stretch) are diagnostic.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS validates molecular weight (MW 190.6 g/mol) and purity (>95%) .

Q. How does the reactivity of the chloropropyl group influence its utility in heterocyclic chemistry?

The chloropropyl moiety acts as a versatile alkylating agent, enabling the synthesis of piperazine- or imidazole-linked derivatives. Its nucleophilic substitution reactivity (e.g., with amines or thiols) facilitates the construction of pharmacophores. However, competing elimination reactions may occur under strongly basic conditions, requiring careful pH control (pH 7–9) .

Q. How can researchers resolve discrepancies in reported physical-chemical properties (e.g., solubility, melting point)?

Cross-validation using standardized methods is critical. For example:

- Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen flow (reported range: 120–125°C).

- Solubility : Use USP buffers (pH 1.2–7.4) with shake-flask method. Discrepancies may arise from polymorphic forms or residual solvents, addressed via X-ray Powder Diffraction (XRPD) and thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How do kinetic and computational methods elucidate nucleophilic substitution pathways of this compound?

Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model transition states to predict regioselectivity. Kinetic studies (UV-Vis monitoring) under varying solvents (DMF vs. THF) and temperatures reveal activation energies. For example, SN2 mechanisms dominate in polar aprotic solvents, while protic solvents favor partial SN1 pathways .

Q. What challenges arise when using this compound to synthesize pharmacologically active imidazole derivatives?

Key challenges include:

Q. How does X-ray crystallography contribute to understanding its solid-state behavior?

Single-crystal X-ray diffraction reveals conformationally flexible chloropropyl chains and intermolecular interactions (e.g., C=O···H-N hydrogen bonds). Torsion angles (e.g., C3-C4-Cl) inform steric effects in crystal packing, aiding in polymorph design for enhanced bioavailability .

Q. What analytical approaches detect degradation products under stability testing?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-HRMS : Identifies oxidation products (e.g., hydroxylation at the chloropropyl chain) and hydrolyzed imidazolone rings.

- QbD Principles : Design-of-Experiments (DoE) models correlate degradation kinetics with storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.